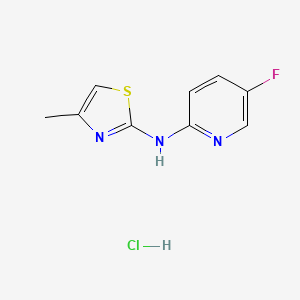

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of the compound is characterized by distinct signals:

- δ 2.4 ppm (s, 3H) : Methyl group on the thiazole ring.

- δ 7.6–8.0 ppm (m) : Aromatic protons from the pyridine and thiazole rings, with splitting patterns indicative of fluorine’s electronic effects.

- δ 12.3 ppm (s, 1H) : Protonated amine (NH⁺) in the hydrochloride salt.

¹³C NMR would reveal carbons at δ 160–170 ppm (pyridine C–F), δ 140–150 ppm (thiazole C=N), and δ 20–30 ppm (methyl group).

Fourier-Transform Infrared (FT-IR)

Key IR absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The λmax is anticipated to lie in the 265–270 nm range, consistent with π→π* transitions in the pyridine-thiazole conjugated system. Fluorine’s electron-withdrawing effect may shift absorption slightly compared to non-fluorinated analogs.

Thermodynamic Stability and Phase Behavior

The hydrochloride salt form demonstrates enhanced thermodynamic stability due to ionic interactions between the protonated amine and chloride anion. This stabilization prevents reversion to the free base under standard conditions. Phase behavior studies (e.g., differential scanning calorimetry) would likely reveal a single melting point, indicative of a stable crystalline form. While specific data for this compound is limited, analogous pyridine-thiazole salts exhibit melting points between 170–200°C , suggesting moderate thermal stability.

Solubility Parameters and Partition Coefficients

The fluorine substituent and hydrochloride salt balance hydrophobic and hydrophilic properties, optimizing solubility in both aqueous and organic media.

Protonation States and Salt Formation Dynamics

The compound exists as a zwitterionic species in solution, with the pyridine nitrogen protonated at physiological pH (pKa ~4–5). The hydrochloride salt forms via reaction of the free base with HCl, as illustrated:

C₉H₈FN₃S + HCl → C₉H₉ClFN₃S .

Protonation occurs at the pyridine’s 2-amine group, generating a cationic center that pairs with the chloride anion. This salt formation is critical for improving bioavailability and shelf stability.

Properties

IUPAC Name |

N-(5-fluoropyridin-2-yl)-4-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVYSDGQCRHPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Amination: The resulting intermediate undergoes amination to introduce the amine group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 5-Fluoro Position

The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen. This reactivity enables functionalization with nucleophiles such as amines, alkoxides, or thiols.

Key Reactions:

-

Ammonolysis : Reacting with ammonia or primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) replaces fluorine with an amine group. For example:

-

Alkoxylation : Treatment with sodium methoxide or ethanolamine in polar aprotic solvents (e.g., DMSO) substitutes fluorine with methoxy or ethoxy groups .

Suzuki-Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed cross-coupling reactions. For instance, the 5-fluoro group can be replaced with aryl/heteroaryl boronic acids under Suzuki conditions:

Reaction Conditions:

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C | 70–90% |

| PdCl₂(dppf) | CsF | DMF | 110°C | 60–75% |

Example product: 5-(4-Methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine .

Buchwald-Hartwig Amination

The secondary amine group undergoes coupling with aryl halides via palladium catalysis to form tertiary amines. This reaction is critical for introducing diverse aromatic substituents:

Protocol:

Example: Reaction with 1-bromo-3-fluorobenzene yields N-(3-fluorophenyl)-5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine .

Acetylation of the Amine

The free amine reacts with acetic anhydride or acetyl chloride in pyridine to form acetamide derivatives:

Conditions : 60°C, 1 h; Yield : ~88% .

Alkylation

The thiazole methyl group undergoes Friedel-Crafts alkylation with formaldehyde in acetic acid to introduce hydroxymethyl or methoxymethyl groups .

Cyclization Reactions

The thiazole and pyridine rings enable heterocycle formation. For example, treatment with diisopropyl azodicarboxylate (DIAD) in THF induces cyclization to form fused thiadiazoles .

Example:

Acid/Base-Mediated Condensation

The amine group reacts with carbonyl compounds (e.g., aldehydes or ketones) in acidic or basic media to form imines or Schiff bases. For instance, condensation with pyridine-2-carbaldehyde in methanol yields N-(4-methyl-1,3-thiazol-2-yl)-5-fluoropyridin-2-amine-imine .

NMR Spectral Shifts After Functionalization

Scientific Research Applications

Therapeutic Applications

5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride has been investigated for its role in treating several diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. It has been shown to target plasmodial kinases such as PfGSK3 and PfPK6, which are crucial for the survival of certain cancer cells. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in malignancies resistant to traditional therapies .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structural features of the compound enhance its interaction with bacterial enzymes, leading to effective inhibition of growth .

Kinase Inhibition

The compound acts as a selective inhibitor of certain kinases, disrupting their normal function and leading to apoptosis in cancer cells. This mechanism is particularly beneficial in targeting cancers that exhibit resistance to conventional therapies .

Interaction with Bacterial Enzymes

The thiazole moiety in the compound enhances its binding affinity to bacterial enzymes, disrupting metabolic pathways essential for bacterial survival. This mechanism underlies its effectiveness as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride across different fields:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the thiazole ring can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, substituents, and properties of the target compound with related molecules:

Key Observations :

- In contrast, the patent compound’s piperazine group (basic, hydrophilic) may enhance solubility and target binding .

- Coordination Chemistry: The tungsten complex in utilizes methyl-thiazole ligands for metal coordination, highlighting the versatility of thiazole groups in inorganic synthesis. The target compound’s thiazole moiety, however, is part of an organic framework rather than a metal ligand .

- Salt Forms: The hydrochloride salt of the target compound contrasts with the neutral forms of the tungsten complex and patent pyrido-pyrimidinone, suggesting tailored solubility for specific applications (e.g., drug formulation) .

Biological Activity

5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride (CAS Number: 2379951-88-7) is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, focusing on its mechanism of action, efficacy against cancer cells, and structure-activity relationships (SAR).

The compound features a pyridine ring substituted with a fluoro group and a thiazole moiety , which contributes to its biological properties. Its primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs) , specifically CDK4 and CDK6, which are essential for cell cycle regulation. By inhibiting these kinases, the compound can effectively prevent tumor cell proliferation.

In Vitro Studies

Research indicates that 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of tumor cells, suggesting its potential as an anticancer therapeutic agent. The following table summarizes key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 1.61 ± 1.92 | CDK4/6 inhibition |

| Study B | A549 | 1.98 ± 1.22 | CDK4/6 inhibition |

| Study C | HeLa | <10 | Induction of apoptosis |

Structure-Activity Relationship (SAR)

The unique combination of the fluoro group and the methyl-substituted thiazole enhances the selectivity of this compound towards cyclin-dependent kinases compared to other similar compounds. The following points highlight important aspects of its SAR:

- Fluorine Substitution : The presence of a fluorine atom at the 5-position of the pyridine ring is crucial for enhancing binding affinity to CDKs.

- Thiazole Moiety : The methyl group on the thiazole increases electron density, which may improve interactions with the kinase active site.

- Pyridine Core : Variations in the pyridine structure can lead to differences in biological activity, making it essential to optimize this component for enhanced efficacy.

Case Studies

Several case studies have demonstrated the effectiveness of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride in preclinical models:

- Case Study 1 : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Case Study 2 : A549 lung cancer cells treated with varying concentrations showed dose-dependent inhibition of cell proliferation with an IC50 value indicating potent activity.

- Case Study 3 : HeLa cervical cancer cells exhibited marked sensitivity to this compound, with mechanisms involving cell cycle arrest and apoptosis.

Q & A

Q. What are the standard synthetic routes for 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or acylation reactions. A typical approach involves reacting 4-methyl-1,3-thiazol-2-amine with a fluorinated pyridine derivative under reflux conditions. For example, in analogous syntheses, equimolar amounts of thiazole amines and acyl chlorides are stirred in pyridine, followed by purification via chromatography and recrystallization from methanol . Key steps include monitoring reaction progress via TLC and isolating the hydrochloride salt through acid-base workup.

Q. What analytical techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- X-ray crystallography resolves the molecular geometry, including hydrogen bonding (e.g., N–H···N interactions) and packing motifs .

- IR spectroscopy identifies functional groups (e.g., amine, thiazole rings).

- NMR (¹H/¹³C) confirms substituent positions and electronic environments. For instance, fluorine-induced deshielding in pyridine protons can be observed .

- Elemental analysis and mass spectrometry validate purity and molecular weight.

Q. How can researchers optimize purification for high-purity yields?

- Methodological Answer :

- Use gradient column chromatography with silica gel and polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) .

- Recrystallization from methanol or ethanol removes impurities, leveraging solubility differences .

- Acidic/basic washes (e.g., 10% NaHCO₃) eliminate unreacted starting materials .

Advanced Research Questions

Q. How do computational methods enhance the design and synthesis of thiazole-pyridine derivatives?

- Methodological Answer :

- Quantum chemical calculations predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches using density functional theory (DFT) optimize conditions for acylation or amination steps .

- Machine learning models trained on experimental data (e.g., solvent choices, catalysts) recommend optimal parameters for yield improvement .

- Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes like PFOR), guiding structural modifications .

Q. What strategies address contradictions in bioactivity data among structural analogs?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., fluorine position, methyl groups) and test enzyme inhibition (e.g., PFOR activity assays) .

- Crystallographic analysis : Resolve differences in hydrogen bonding or steric effects (e.g., centrosymmetric dimerization vs. monomeric forms) .

- Kinetic studies : Measure inhibition constants (Kᵢ) under varying pH/temperature to isolate thermodynamic vs. structural contributions .

Q. How can Design of Experiments (DOE) optimize multi-step synthesis?

- Methodological Answer :

- Factorial designs test variables (e.g., temperature, catalyst loading, solvent polarity) to identify critical parameters. For example, a 2³ factorial design could optimize reflux time, stoichiometry, and workup pH .

- Response Surface Methodology (RSM) models nonlinear relationships between variables and yield/purity .

- Taguchi methods reduce variability in reaction conditions (e.g., robustness to moisture or oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.